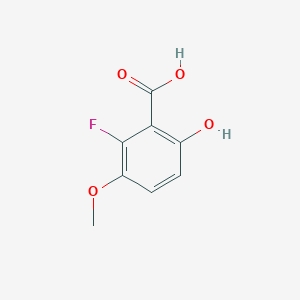![molecular formula C11H18O3 B14032928 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL](/img/structure/B14032928.png)
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,11-Dioxadispiro[324724]tridecan-2-OL is a complex organic compound with the molecular formula C11H16O3 It is characterized by its unique spirocyclic structure, which includes two oxygen atoms and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diol with a diacid or diester under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of catalysts can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohols. Substitution reactions can lead to the formation of spirocyclic halides or amines.
Wissenschaftliche Forschungsanwendungen
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL exerts its effects is not fully understood. its spirocyclic structure is believed to play a crucial role in its interactions with biological molecules. The compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. Further research is needed to elucidate the precise pathways involved.
Vergleich Mit ähnlichen Verbindungen
8,11-Dioxadispiro[3.2.47.24]tridecan-2-OL can be compared with other spirocyclic compounds, such as:
8,11-Dioxadispiro[3.2.47.24]tridecan-2-one: Similar in structure but lacks the hydroxyl group, which affects its reactivity and applications.
Spiro[3.2.47.24]tridecan-2-OL:
The presence of the hydroxyl group and oxygen atoms in this compound makes it unique and enhances its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H18O3 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
8,11-dioxadispiro[3.2.47.24]tridecan-2-ol |
InChI |
InChI=1S/C11H18O3/c12-9-7-10(8-9)1-3-11(4-2-10)13-5-6-14-11/h9,12H,1-8H2 |
InChI-Schlüssel |
UJLCTIBYYUSJTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC13CC(C3)O)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


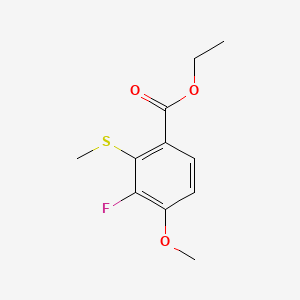
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
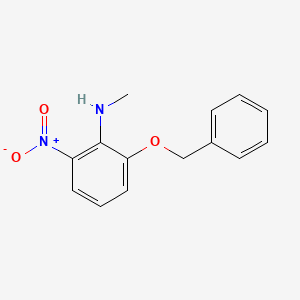
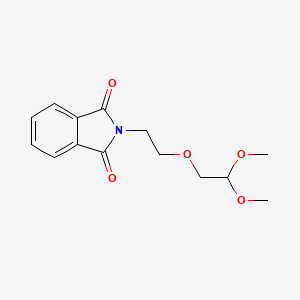
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
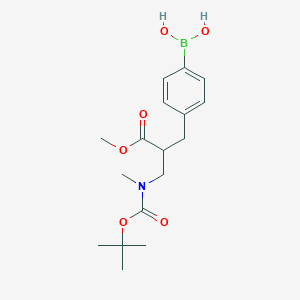
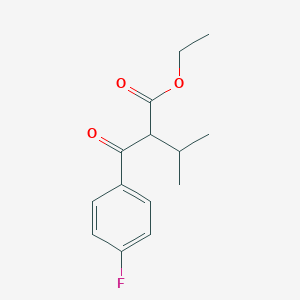
![Diethyl [2,2-bis(diethoxyphosphoryl)ethyl]propanedioate](/img/structure/B14032867.png)
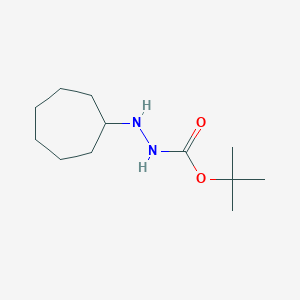

![(1-(sec-Butyl)-5-chloro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14032873.png)
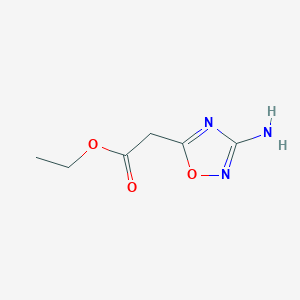
![(3aS,8aR)-5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]azepine-8a(1H)-carboxylic acid](/img/structure/B14032886.png)
